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Compound of Interest

3-(3-Chloro-phenyl)-2-methyl-
Compound Name:

propionic acid
CAS No.: 66735-00-0

Cat. No.: B2928441

Get Quote

\ J

CAS: 66735-00-0 | Type: Chiral Pharmaceutical Intermediate

Executive Summary

3-(3-Chloro-phenyl)-2-methyl-propionic acid (also known as 3-(3-chlorophenyl)-2-
methylpropanoic acid) is a critical hydrocinnamic acid derivative used primarily as a chiral
building block in the synthesis of peptidomimetics, renin inhibitors, and CNS-active agents.[1]
Unlike its non-methylated analog, the presence of the

-methyl group at the C2 position introduces a chiral center, significantly influencing the
pharmacokinetics and binding affinity of downstream Active Pharmaceutical Ingredients (APIs)
by restricting conformational freedom.

This guide details the physicochemical profile, industrial synthesis routes (including
enantioselective strategies), and quality control parameters required for its use in high-value
drug development.
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Chemical Identity & Physicochemical Profile[1][2][3]

[4l5]I6][7](8]

Property Specification
IUPAC Name 3-(3-Chlorophenyl)-2-methylpropanoic acid
CAS Number 66735-00-0
C
Molecular Formula H
Clo
Molecular Weight 198.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point 93-98 °C (Enantiomer dependent)
Solubility Soluble.in DCM, Methanol, DMSO; Sparingly
soluble in water
pKa ~4.5 (Carboxylic acid)
LogP 2.6-3.2
Chirality C2 position (R/S enantiomers)

Synthetic Pathways & Manufacturing

The synthesis of CAS 66735-00-0 is generally approached via two primary methodologies: the

Perkin-Hydrogenation Route (favored for bulk scale) and the Malonic Ester Route (favored for

laboratory precision).

Synthesis Workflow Visualization
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Hydrogenation
(H2, Pd/C)

Racemic Product:
3-(3-Chlorophenyl)-2-methylpropionic acid

Intermediate A
3-(3-Chlorophenyl)-2-methylacrylic acid

Click to download full resolution via product page

Figure 1: Industrial synthesis pathway illustrating the Perkin condensation route followed by

hydrogenation and optical resolution.

Detailed Experimental Protocols
Protocol A: The Perkin-Hydrogenation Route (Scalable)

This route is preferred for kilogram-scale production due to the availability of cheap starting
materials.

e Condensation (Perkin Reaction):

o Reagents: 3-Chlorobenzaldehyde (1.0 eq), Propionic Anhydride (1.5 eq), Sodium
Propionate (1.0 eq).

o Procedure: Charge reagents into a reactor. Heat to 130-140°C for 6—8 hours. The reaction

forms the

-unsaturated acid (3-(3-chlorophenyl)-2-methylacrylic acid).

o Workup: Pour mixture into ice water. Basify with NaOH to dissolve the acid, wash with
toluene to remove unreacted aldehyde, then acidify with HCI to precipitate the
intermediate.

o Yield: Typically 70-80%.[2]

e Reduction (Hydrogenation):
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o Reagents: Intermediate A, 10% Pd/C catalyst (5% w/w loading), Methanol or Ethanol
solvent.

o Procedure: Pressurize reactor with H

(3-5 bar) at room temperature. Stir vigorously until H
uptake ceases (approx. 2—4 hours).

o Purification: Filter catalyst through Celite. Concentrate filtrate. Recrystallize from
Hexane/Ethyl Acetate.

o Validation: Check disappearance of alkene protons (
7.5-7.8 ppm) via

H-NMR.

Protocol B: Enantiomeric Resolution (Chiral Isolation)

For pharmaceutical applications requiring the specific (R) or (S) enantiomer.

Salt Formation: Dissolve racemic acid in hot ethanol. Add 0.5 eq of a chiral base (e.g., (R)-

(+)-
-Methylbenzylamine).

o Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will
crystallize out.

o Liberation: Filter the salt and treat with dilute H

SO
. Extract the free optically active acid into ether.

» Enantiomeric Excess (ee): Verify via Chiral HPLC (Column: Chiralcel OD-H; Mobile Phase:
Hexane/lIPA).

Therapeutic & Industrial Applications
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Drug Development Utility

The 3-(3-chlorophenyl)-2-methyl-propionic acid scaffold is a "privileged structure” in medicinal
chemistry, often mimicking the side chain of non-natural amino acids.

o Peptidomimetics: Acts as a precursor for

-amino acids or modified phenylalanine residues in protease inhibitors (e.g., Renin, HIV
Protease).

» Metabolic Targets: Structural similarity to PPAR agonists (fibrates) suggests utility in
designing metabolic modulators. The 3-chloro substituent increases lipophilicity and
metabolic stability compared to the unsubstituted phenyl ring.

o CNS Agents: Used in the synthesis of GABA analogs and anticonvulsants (pyrrolidine-2,5-
dione derivatives) where the

-methyl group prevents rapid metabolism by aminotransferases.

Structural Activity Relationship (SAR) Logic

e 3-Chloro Group: Provides electronic modulation (electron-withdrawing) and fills hydrophobic
pockets in receptor binding sites.

o 2-Methyl Group: Introduces steric hindrance, restricting rotation around the C1-C2 bond. This
"locks" the molecule into a bioactive conformation, often increasing potency by reducing the
entropic penalty of binding.

Analytical Quality Control

To ensure "Trustworthiness" in a research setting, the following QC parameters must be met:
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Test Method Acceptance Criteria
Purity HPLC (C18 column) > 98.0%
Chiral Purity Chiral HPLC > 99.0% ee (for chiral grades)

Confirms 3-Cl aromatic pattern
H-NMR (DMSO-d

Identity and doublet methyl at ~1.1
) ppm
] < 5000 ppm
Residual Solvents GC-HS
(Ethanol/Methanol)
Water Content Karl Fischer < 0.5%

Safety & Handling (MSDS Highlights)

 Signal Word:WARNING
e Hazard Statements:
o H302: Harmful if swallowed.
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.

e Handling: Use in a fume hood. Avoid dust formation. The compound is an organic acid and
may be corrosive to mucous membranes in high concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-(3-Chlorophenyl)-2-methylpropanoic acid | 66735-00-0 [sigmaaldrich.com]

e 2. US4983765A - Process to separate mixtures of enantiomeric arylpropionic acids - Google
Patents [patents.google.com]

¢ To cite this document: BenchChem. [Technical Master File: 3-(3-Chloro-phenyl)-2-methyl-
propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2928441/docs#technical-master-file-3-3-chloro-
phenyl-2-methyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt
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Contact our Ph.D. Support Team for a compatibility check
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